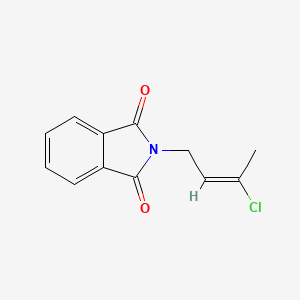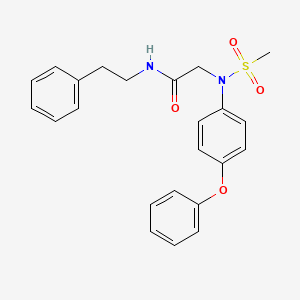
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of DNA alkylating agents, which means that it can bind to DNA and cause damage to cancer cells.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves its ability to bind to the minor groove of DNA. This binding causes damage to the DNA, which leads to the activation of cell death pathways. The compound has been shown to cause DNA crosslinking, which prevents the cancer cells from dividing and growing.
Biochemical and physiological effects:
This compound analog has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a type of programmed cell death. It has also been shown to inhibit DNA synthesis and repair, which prevents the cancer cells from dividing and growing. In addition, this compound analog has been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that supply nutrients to the cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has several advantages for lab experiments. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. In addition, the compound has been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to using this compound analog in lab experiments. The compound is highly toxic and can be difficult to handle safely. In addition, its mechanism of action is complex, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog. One area of interest is the development of analogs that are less toxic and easier to handle. Another area of interest is the use of this compound analog in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for more research on the mechanism of action of this compound analog, which could lead to the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves multiple steps, which include the condensation of 3-chloro-2-buten-1-ol with phthalic anhydride to form 2-(3-chloro-2-buten-1-yl) phthalic anhydride. This intermediate is then converted to this compound analog by reacting it with a nucleophile such as ammonia or an amine. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. The compound works by binding to the minor groove of DNA and causing damage to cancer cells. This damage leads to cell death and prevents the cancer cells from dividing and growing.
Propriétés
IUPAC Name |
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-6H,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOBPZDFLYZNS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003431.png)
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-thiophenecarboxamide)](/img/structure/B5003440.png)

![5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B5003464.png)
amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003467.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003479.png)
![3-[(4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5003486.png)
![5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5003491.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5003493.png)
![4,4'-[(4-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5003497.png)
![4-{2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5003505.png)
![2-[(3-chlorobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5003508.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)